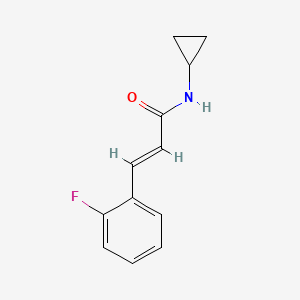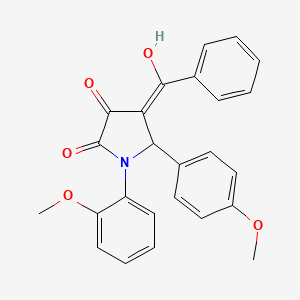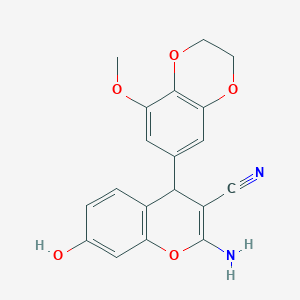
(2E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide” is a chemical compound with the following structural formula:
This compound
This compound belongs to the class of amides and contains a cyclopropyl ring, a fluorophenyl group, and an enamide functional group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of cyclopropylamine with 2-fluorobenzaldehyde, followed by dehydration to form the enamide. The reaction proceeds as follows:
-
Formation of Intermediate Imine:
- Cyclopropylamine reacts with 2-fluorobenzaldehyde to form an imine intermediate.
- The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
-
Dehydration to Enamide:
- The imine intermediate undergoes dehydration (loss of water) to yield “(2E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide.”
Industrial Production
The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.
Analyse Des Réactions Chimiques
Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the enamide double bond can yield the corresponding saturated amide.
Substitution: Substitution reactions at the fluorophenyl group can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.
Major Products
The major products depend on the specific reaction conditions and reagents used. Oxidation may yield carboxylic acids, while reduction leads to saturated amides.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Synthesis: As a versatile building block, it participates in the synthesis of more complex molecules.
Materials Science: Its unique structure could contribute to novel materials.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related compounds with similar functional groups, such as other enamides or fluorinated aromatic compounds.
Propriétés
Formule moléculaire |
C12H12FNO |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
(E)-N-cyclopropyl-3-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12FNO/c13-11-4-2-1-3-9(11)5-8-12(15)14-10-6-7-10/h1-5,8,10H,6-7H2,(H,14,15)/b8-5+ |
Clé InChI |
COHDKXPUJOQBDG-VMPITWQZSA-N |
SMILES isomérique |
C1CC1NC(=O)/C=C/C2=CC=CC=C2F |
SMILES canonique |
C1CC1NC(=O)C=CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047807.png)
![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047825.png)
![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)

![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11047851.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)